QS-4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

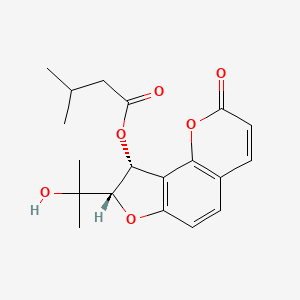

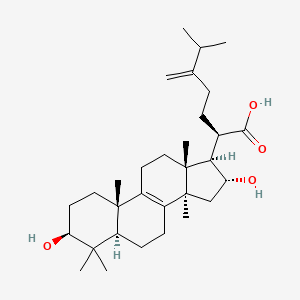

QS-4, also known as this compound, is a useful research compound. Its molecular formula is C13H16O6 and its molecular weight is 268.27. The purity is usually > 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

遺伝子発現の調節

クオラムセンシング(QS)は、運動性、バイオフィルム形成、病原性発現、細胞密度検出、プラスミド接合など、いくつかの遺伝子の発現を調節します {svg_1} {svg_2}. QSは、微生物が産生して細胞外環境に放出する、小さな分子である「オートインデューサー」に基づいています {svg_3} {svg_4}.

微生物の行動制御

QSは、細菌が自発的に産生して放出するシグナル分子の濃度を感知することで、微生物集団の行動を制御する調節システムです {svg_5}.

クオラムクエンチング(QQ)

QSシステムをブロックし、病原性因子の産生を阻害する戦略は、クオラムクエンチング(QQ)と呼ばれています {svg_6}. この戦略は、病原体を殺すことなく病原性を弱めるため、病原体に対する選択圧を弱め、QQを介した薬剤耐性の進化を遅らせることができます {svg_7}.

食品産業

QSは、食品産業において有望な研究と応用をもたらしています {svg_8}. このメカニズムに関する知識は、人類と環境の利益のために利用することができます {svg_9}.

農業

農業では、QSは有害な細菌の増殖と蔓延を制御するために使用できます {svg_10}. QSを理解し操作することで、作物の病気を予防し、収量を増やすことができます {svg_11}.

医学

医学では、QSは有害な細菌の増殖を制御し、感染症を予防するために使用できます {svg_12}. QS阻害剤は、新しいタイプの抗菌剤として使用される可能性があります {svg_13}.

ナノメディシン

QSは、ナノメディシンにも応用されています {svg_14}. ナノ粒子は、QSを阻害するように設計することができ、細菌集団を制御し、感染症を予防する新しい方法を提供します {svg_15}.

生合成経路

QS変異体は、E. coliのサルチル酸および4-ヒドロキシクマリン生合成経路に適用されており、複数の主要な遺伝子を同時に調節する上で効果的であることが証明されています {svg_16}. QSシステムをdCas9-sgRNAと組み合わせることで、異なる遺伝子の同時アップレギュレーションとダウンレギュレーションを達成し、QSの応用範囲を拡大しました {svg_17}.

作用機序

Target of Action

The primary target of QS-4, a quorum sensing (QS) molecule, is the bacterial population. QS is a mechanism that allows bacteria to monitor their population density and regulate gene expression accordingly . This compound, like other QS molecules, is involved in cell-to-cell communication, enabling bacteria to detect and respond to changes in cell population density .

Mode of Action

This compound interacts with its targets by regulating gene expression based on dynamic environmental cues . It is part of a cellular signaling process that allows individual bacteria within colonies to coordinate and carry out colony-wide functions . This compound, like other QS molecules, is produced and secreted by bacteria, and its concentration in the environment increases as the bacterial population grows .

Biochemical Pathways

This compound affects various biochemical pathways in bacteria. It regulates a series of physiological and biochemical functions, such as biofilm formation, conjugation, competence, bacteriocin production, and pathogenesis . These functions are achieved by bacteria producing, secreting, sensing, and responding to this compound .

Pharmacokinetics

The pharmacokinetics of this compound, like other QS molecules, involves its production, secretion, sensing, and response by bacteria . .

Result of Action

The action of this compound results in coordinated bacterial behavior. It enables bacteria to restrict the expression of specific genes to high cell densities, where the resulting phenotypes will be most beneficial . This can lead to effects such as increased virulence, biofilm formation, and antibiotic resistance .

Action Environment

The action of this compound is influenced by environmental factors. Physical factors such as pH, temperature, water, and oxygen availability are known to influence the sensing processes .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of compound QS-4 involves the reaction of two starting materials, 2,4-dichloro-5-nitropyrimidine and 2-aminobenzonitrile, followed by a series of chemical reactions to form the final product.", "Starting Materials": [ "2,4-dichloro-5-nitropyrimidine", "2-aminobenzonitrile" ], "Reaction": [ "Step 1: 2,4-dichloro-5-nitropyrimidine is reacted with sodium methoxide in methanol to form 2,4-dichloro-5-nitro-3-methoxypyrimidine.", "Step 2: 2-aminobenzonitrile is reacted with sodium hydride in dimethylformamide to form 2-amino-1-benzonitrile.", "Step 3: 2,4-dichloro-5-nitro-3-methoxypyrimidine and 2-amino-1-benzonitrile are reacted together in the presence of potassium carbonate in dimethylformamide to form 2-(2,4-dichloro-5-nitrophenylamino)benzonitrile.", "Step 4: 2-(2,4-dichloro-5-nitrophenylamino)benzonitrile is reduced with palladium on carbon in ethanol to form the final product, QS-4." ] } | |

CAS番号 |

58186-01-9 |

分子式 |

C13H16O6 |

分子量 |

268.27 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

6-(3-carboxypropyl)-2,3-diMethoxy-5-Methyl-1,4-benzoquinone |

製品の起源 |

United States |

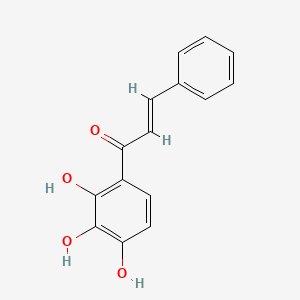

Q1: What is QS-4 and how is it formed?

A1: this compound, chemically known as 6-(3-carboxypropyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone, is a metabolite of the drug idebenone (CV-2619). [, ] It is formed through a series of metabolic reactions. Idebenone undergoes side-chain oxidation followed by beta-oxidation, leading to the formation of QS-10, QS-8, and QS-6. Further beta-oxidation of QS-6 results in the formation of this compound. [, ]

Q2: What are the major metabolic pathways of idebenone in rats and dogs?

A2: The primary metabolic pathway of idebenone in both rats and dogs involves the shortening of its side chain through oxidation, resulting in the sequential formation of metabolites: QS-10, QS-8, QS-6, and ultimately, this compound. [, ] These metabolites can undergo further modifications, including reduction of the quinone ring to a hydroquinone form, followed by conjugation with sulfate or glucuronide groups. [, ]

Q3: What is the predominant metabolite of idebenone found in the plasma and urine of rats and dogs?

A3: Dihydro this compound sulfate, a conjugated form of the reduced this compound metabolite, is the primary metabolite detected in the plasma and urine of both rats and dogs following idebenone administration. []

Q4: What is the main metabolite found in the bile of rats after idebenone administration?

A4: Dihydro QS-10 glucuronide, a conjugated form of the reduced QS-10 metabolite, is the major metabolite observed in the bile of rats following idebenone administration. []

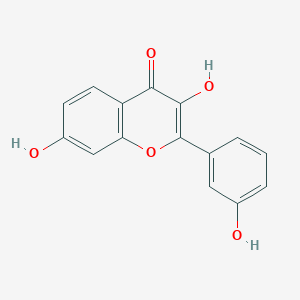

Q5: How can this compound be utilized to identify ferroptosis?

A5: this compound, a quinoxalinone-based fluorescent probe containing a reactive aromatic thioether group, can be employed to detect ferroptosis. [] In the presence of elevated levels of reactive oxygen species (ROS) and hemeoxygenase-1 (HO-1), characteristic indicators of ferroptosis, this compound undergoes oxidation. [] This oxidation transforms this compound into its sulfoxide derivative, QSO-4, resulting in a noticeable shift in fluorescence emission from red to green. [] This distinct color transition serves as a visual indicator of ferroptosis occurrence.

Q6: What are the advantages of using this compound as a fluorescent probe for ferroptosis identification?

A6: this compound offers specific and rapid detection of ferroptosis in living cells and tissues, addressing a previous challenge in the field. [] The reaction-induced color conversion from red to green provides a clear visual signal upon interaction with specific biochemical markers of ferroptosis. []

Q7: How were the thermal histories of ochre fragments from Qafzeh Cave determined?

A8: Researchers analyzed the thermal activation characteristics of the 110°C thermoluminescence (TL) peak in quartz grains extracted from the ochre fragments. [] By comparing these characteristics to those of natural ochre and laboratory-heated samples, scientists were able to deduce the past thermal exposure of the archaeological ochre. []

Q8: What is the role of this compound in preventing PDC bit balling in drilling fluids?

A9: this compound, in this context referring to calcium carbonate, is a key component in a drilling fluid formula designed to prevent polycrystalline diamond compact (PDC) bit balling. [] This formulation, with specific ratios of treating agents, helps to maintain drilling fluid properties that reduce frictional resistance and prevent sticking, enhancing drilling efficiency. []

Q9: How does this compound contribute to the control of suspended sediment discharge in volcanic ash soil regions?

A10: Research on controlling suspended sediment discharge in small river basins covered with volcanic ash soil, primarily in snowy and cold regions, involves analyzing sediment characteristics. [] While this compound is not specifically mentioned, the study highlights the importance of understanding the unique properties of volcanic ash soil, which is light, loosely consolidated, and prone to erosion during snowmelt. [] This information is crucial for developing effective sediment control strategies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Benzo[d][1,3]dioxol-5-yl)-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B600759.png)

![(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B600769.png)